4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride
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Overview
Description
4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride is an organic compound with the molecular formula C15H11ClO3S and a molecular weight of 306.76 g/mol. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 3-oxo-3-phenylpropenyl group . It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with a suitable precursor containing the 3-oxo-3-phenylpropenyl group . The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include chlorinating agents and solvents such as dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency . The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles . This reactivity allows the compound to modify other molecules by forming covalent bonds with them . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler compound with a sulfonyl chloride group attached to a benzene ring.
4-(3-Oxo-3-phenylpropenyl)benzenesulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
4-(3-Oxo-3-phenylpropenyl)benzenesulfonic acid: An oxidized derivative where the sulfonyl chloride group is replaced with a sulfonic acid group.
Uniqueness
4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride is unique due to the presence of both the 3-oxo-3-phenylpropenyl group and the sulfonyl chloride group, which confer distinct reactivity and properties . This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3S/c16-20(18,19)14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOPDPKVYXDCAE-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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